N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluorine atom and methyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N’-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), leading to the formation of the corresponding intermediate. This intermediate is then further reacted under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and methyl groups can enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-methylpyrazole derivatives: These compounds share the fluorine and methyl groups but differ in their substitution patterns.
3,5-Dimethylpyrazole derivatives: These compounds have similar methyl groups but lack the fluorine atom.
Uniqueness
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and binding properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H15ClFN5 |
---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN5.ClH/c1-7-9(10(11)16(3)14-7)5-12-8-4-13-15(2)6-8;/h4,6,12H,5H2,1-3H3;1H |
InChI Key |
IFORMXGGNVGIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CN(N=C2)C)F)C.Cl |
Origin of Product |
United States |
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